molecular formula C4H2Cl2N2 B1313364 4,5-Dichloropyrimidine CAS No. 6554-61-6

4,5-Dichloropyrimidine

Cat. No. B1313364
CAS RN: 6554-61-6
M. Wt: 148.98 g/mol
InChI Key: NHTURKUJYDHMIQ-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine is a halogenated heterocycle . It has been used in the synthesis of N-substituted azacalix pyrimidines . It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .


Synthesis Analysis

The synthesis of 4,6-dichloropyrimidine involves the use of organolithium reagents . A method for synthesizing 5-Bromo-2, 4-dichloropyridine has been reported, where 2-amino-4-thloropyridine is used as a starting raw material . The Suzuki–Miyaura reaction of 5- (4-bromophenyl)-4,6-dichloropyrimidine with various aryl-boronic acids afforded 5- ([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines .


Molecular Structure Analysis

The molecular formula of 4,6-dichloropyrimidine is C4H2Cl2N2 . The average mass is 148.978 Da and the monoisotopic mass is 147.959503 Da .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Physical And Chemical Properties Analysis

4,6-Dichloropyrimidine has a molecular weight of 148.98 . It is a solid with a boiling point of 176 °C and a melting point of 65-67 °C . It is soluble in 95% ethanol .

Scientific Research Applications

Antiviral Activity 4,5-Dichloropyrimidine derivatives exhibit significant antiviral properties against a variety of RNA and DNA viruses, including polio, coxsackie BI, vaccinia, and herpes simplex viruses. These compounds act by inhibiting the assembly of virus particles through their action on structural virus proteins, showcasing their potential in antiviral therapy (Colla et al., 1977).

Synthesis of Medicinally Important Compounds 4,5-Dichloropyrimidine serves as a precursor in the synthesis of medicinally relevant compounds. For example, an efficient synthetic route has been developed to produce 4-aryl-5-pyrimidinylimidazoles, which are of medicinal importance, through sequential substitution reactions starting from 2,4-dichloropyrimidine. This method highlights the versatility of 4,5-dichloropyrimidine in drug development (Deng & Mani, 2006).

'Green' Synthetic Methods Research has focused on developing 'green' synthetic strategies for derivatives of 4,5-dichloropyrimidine, such as 2-substituted 4,6-dichloropyrimidines. These methods avoid using highly toxic reactants and offer an environmentally friendly approach to synthesizing dichloropyrimidine derivatives with potential applications in various fields (Opitz et al., 2015).

Inhibitory Effects on Nitric Oxide Production Certain 4,5-dichloropyrimidine derivatives have shown to inhibit nitric oxide (NO) production in immune-activated cells, suggesting their potential use in treating inflammatory diseases. The inhibitory effect was particularly notable with 5-fluoro-2-amino-4,6-dichloropyrimidine, indicating a promising avenue for further research into anti-inflammatory therapies (Jansa et al., 2014).

Chemical Synthesis and Drug Development 4,5-Dichloropyrimidine is utilized in the synthesis of complex heterocyclic compounds, demonstrating its importance in the field of organic chemistry and drug development. These applications range from the construction of novel pyrimidine derivatives to the development of new methodologies for synthesizing biologically active molecules, further highlighting the compound's versatility and significance in scientific research (Al-Rawi, David, & Elvidge, 1983).

Safety And Hazards

4,6-Dichloropyrimidine is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . The versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems, is being explored .

properties

IUPAC Name

4,5-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-2-8-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTURKUJYDHMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468383
Record name 4,5-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloropyrimidine

CAS RN

6554-61-6
Record name 4,5-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
J Chesterfield, JFW McOmie, ER Sayer - Journal of the Chemical …, 1955 - pubs.rsc.org
… 4 : 5-Dichloropyrimidine with thiourea gave 5chloro4mercaptopyrimidine (cf. Boarland and McOmie, J., 1951, U18) ; 2 : 4 : Strichloropyrimidine with sodium methoxide gave 5-chloro-2 : …
Number of citations: 42 pubs.rsc.org
MA Nazeeri - 1964 - ir.library.oregonstate.edu
2-Amino-4, 5-dichloropyrimidine (66T0) 4-Amino-2, 5-dichloropyrimidine (ZZTol?, 4-Dichloro-5-dimethylaminopyrimidine (52, 8% l 4, 5-Dichloro-2-dimethylaminopyrimidir. e (ZL% I 2-…
Number of citations: 0 ir.library.oregonstate.edu
F Bruening, LE Lovelle - European journal of organic chemistry, 2017 - Wiley Online Library
A highly efficient and regioselective method for the S N Ar amination of 2,4‐dichloropyrimidine with oxazolidin‐2‐one and related weakly nucleophilic amines, using sodium sulfinate …
MI Nieto, JM Blanco, O CaamañTo… - Nucleosides & …, 1998 - Taylor & Francis
Six new carbocyclic nucleosides were prepared by mounting a purine (compounds 5–7), 8-azapurine (compounds 9 and 10) or pyrimidine (compound 13) base on the amino group of (…
Number of citations: 12 www.tandfonline.com
M Krasavin, P Mujumdar, V Parchinsky… - Journal of Enzyme …, 2016 - Taylor & Francis
A novel library based on quinolin-4-ylimidazoline core was designed to incorporate a general quinoline antimicrobial pharmacophore. A synthesis of the well-characterized library of 36 …
Number of citations: 12 www.tandfonline.com
VP Feskin, MY Kon'shin - Russian chemical bulletin, 1996 - Springer
Ab initio calculations of the C 5 H 5 N, 2-. and 3-ClC 5 H 4 N molecules by the RHF method in the valence split 6-31G * basis set with full optimization of the geometry have been carried …
Number of citations: 3 link.springer.com
LT Burgdorf, T Carell - Chemistry–A European Journal, 2002 - Wiley Online Library
The formamidopyrimidine (FapydGua) lesion, derived from the nucleobase guanine, is a major DNA lesion involved in mutagenesis and carcinogenesis. To date, the chemical …
N Nakada, T Miyazaki, S Mizuta, T Hirayama… - …, 2023 - Wiley Online Library
Cryptococcosis has become a major health problem worldwide and caused morbidity and mortality in immunocompromised patients, especially those infected with human …
JY Kawai - 1988 - search.proquest.com
The work described in this thesis is part of an ongoing program at The American University. Its goal is the synthesis and screening of potential antiviral and antitumor agents. The work …
Number of citations: 2 search.proquest.com
BH Munk, CJ Burrows, HB Schlegel - Chemical research in …, 2007 - ACS Publications
The potential energy surface for the transformation of 8-hydroxy guanine radical to formamidopyrimidine adducts via four pathways has been mapped out using B3LYP density …
Number of citations: 58 pubs.acs.org

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